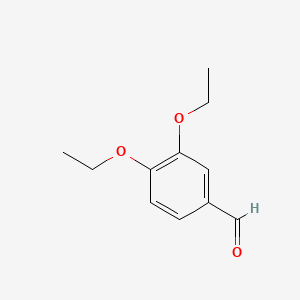

3,4-Diethoxybenzaldehyde

描述

Historical Context and Early Studies of 3,4-Diethoxybenzaldehyde

While the parent compound, benzaldehyde (B42025), was first synthesized in 1832, the specific historical details surrounding the initial synthesis of this compound are less documented. wikipedia.org However, early studies on alkoxy-substituted benzaldehydes paved the way for the preparation and investigation of compounds like this compound. The development of synthetic methodologies in the 20th century, such as formylation and alkylation reactions, provided chemists with the tools to introduce alkoxy groups onto the benzene (B151609) ring of benzaldehyde with increasing precision. semanticscholar.orgumich.edu

Methods for preparing dialkoxybenzaldehydes, including the 3,4-diethoxy derivative, have traditionally involved two main approaches: the formylation of dialkoxybenzenes using reagents like hexamethylenetetramine (HMTA), or the alkylation of the corresponding dihydroxybenzaldehydes. semanticscholar.orgumich.edu These foundational synthetic strategies have enabled the production of this compound, making it accessible for further research and application.

Significance and Research Relevance of this compound in Modern Organic Chemistry

In contemporary organic chemistry, this compound is recognized as a key intermediate for the synthesis of a diverse range of organic molecules. Its significance lies in its ability to participate in a variety of chemical transformations, leading to the creation of compounds with interesting and often valuable properties. The aldehyde group serves as a reactive site for nucleophilic addition and condensation reactions, while the diethoxy-substituted phenyl ring can be further functionalized.

The compound's relevance is underscored by its use in the construction of heterocyclic systems, stilbene (B7821643) derivatives, and other complex molecular architectures. nih.govthieme-connect.ded-nb.info These resulting molecules are often investigated for their potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been explored for their antimicrobial and antiplasmodial activities. iosrjournals.orgnih.gov

Overview of Major Research Areas for this compound

The research applications of this compound are broad and can be categorized into several key areas. A primary focus is its utilization as a starting material in the synthesis of heterocyclic compounds, such as isoquinolines and pyrrolo[2,1-a]isoquinolines. thieme-connect.ded-nb.info These nitrogen-containing ring systems are prevalent in many biologically active natural products and pharmaceutical agents.

Another significant area of research involves the use of this compound in olefination reactions, particularly the Wittig reaction and the Knoevenagel condensation. fu-berlin.dewikipedia.orgsigmaaldrich.comwikipedia.orgorganic-chemistry.orglumenlearning.comdalalinstitute.comlibretexts.org These reactions are fundamental for the formation of carbon-carbon double bonds and have been employed to synthesize a variety of stilbene derivatives from this compound. Stilbenes, a class of compounds characterized by a 1,2-diphenylethylene core, have attracted considerable interest due to their diverse biological activities, including potential anticancer and antiviral properties. nih.govnih.gov

Furthermore, research extends to the synthesis of various other derivatives with potential biological applications. For example, it has been used as a precursor in the synthesis of nitrone derivatives and compounds investigated for their antiplasmodial activity. nih.govepo.org The versatility of this compound as a synthetic intermediate continues to make it a valuable tool for chemists exploring the synthesis and properties of novel organic compounds.

Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | nih.govnist.govnist.gov |

| Molecular Weight | 194.23 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid or white to light yellow powder | tcichemicals.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2029-94-9 | nih.govnist.govnist.gov |

Examples of Compounds Synthesized from this compound

| Compound Class | Synthetic Reaction | Potential Applications | Source(s) |

| Stilbene derivatives | Wittig reaction, Horner-Wadsworth-Emmons reaction | Antiviral, anticancer, antimicrobial | nih.govfu-berlin.denih.govresearchgate.net |

| Isoquinoline derivatives | Pictet-Spengler reaction | Pharmaceutical intermediates | thieme-connect.de |

| Pyrrolo[2,1-a]isoquinolines | Three-component domino reaction | Biologically active heterocycles | d-nb.info |

| Chalcones | Claisen-Schmidt condensation | Antimicrobial, anti-inflammatory | |

| Schiff bases | Condensation with primary amines | Antimicrobial | iosrjournals.orgresearchgate.net |

| Nitrone derivatives | Condensation with N-alkylhydroxylamines | Spin trapping agents, potential therapeutics | epo.org |

| Furazan derivatives | Multi-step synthesis | Antiplasmodial | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3,4-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRYEXQYQGGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062108 | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2029-94-9 | |

| Record name | 3,4-Diethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2029-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002029949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 3,4-DIETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BI625Z66I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Diethoxybenzaldehyde

Classical Synthetic Routes to 3,4-Diethoxybenzaldehyde

Traditional methods for the synthesis of this compound rely on foundational organic reactions. These routes, while effective, often involve multi-step processes and the use of conventional reagents and reaction conditions.

Formylation Reactions utilizing Hexamethylenetetramine (HMTA)

Hexamethylenetetramine (HMTA) serves as a key reagent in several formylation reactions that can be adapted for the synthesis of aromatic aldehydes. Two such notable reactions are the Duff reaction and the Sommelet reaction.

The Duff reaction is a formylation method primarily used for the synthesis of ortho-hydroxybenzaldehydes from phenols, employing HMTA as the formylating agent in the presence of an acid catalyst. While direct formylation of 1,2-diethoxybenzene (B166437) to this compound via the Duff reaction is not the most common application, the reaction's principles are relevant. The reaction mechanism involves the electrophilic attack of a protonated HMTA-derived species on the activated aromatic ring.

The Sommelet reaction , on the other hand, converts benzyl (B1604629) halides into the corresponding aldehydes using HMTA and subsequent hydrolysis. In a potential pathway to this compound, 3,4-diethoxybenzyl halide would be the starting material. The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt from the benzyl halide and HMTA, which is then hydrolyzed to yield the aldehyde.

| Reaction Name | Starting Material (Example) | Reagents | Key Features |

| Duff Reaction | Phenols | HMTA, Acid (e.g., acetic acid, boric acid) | Primarily for ortho-hydroxybenzaldehydes; generally low yields. |

| Sommelet Reaction | Benzyl halides | HMTA, Water/Acid for hydrolysis | Involves formation and hydrolysis of a hexaminium salt. |

Alkylation of Dihydroxybenzaldehydes (e.g., 3,4-dihydroxybenzaldehyde) with Ethyl Halides

A more direct and widely employed classical route to this compound is the alkylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with ethylating agents. This reaction is a specific application of the Williamson ether synthesis .

In this method, the hydroxyl groups of 3,4-dihydroxybenzaldehyde are deprotonated by a base to form phenoxides. These phenoxides then act as nucleophiles, attacking an ethyl halide (such as ethyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether linkages.

Reaction Scheme:

HO(HO)C6H3CHO + 2 C2H5X + 2 Base → (C2H5O)2C6H3CHO + 2 Base·HX

Commonly used bases include potassium carbonate (K2CO3) and sodium hydroxide (B78521) (NaOH). The choice of solvent and reaction conditions can influence the yield and purity of the final product.

| Ethylating Agent | Base | Typical Solvent | Reaction Conditions |

| Ethyl iodide | Potassium carbonate | Acetone (B3395972), DMF | Reflux |

| Ethyl bromide | Sodium hydroxide | Ethanol (B145695)/Water | Heating |

| Diethyl sulfate | Potassium carbonate | Acetone | Reflux |

Multi-step procedures from this compound precursors

An alternative strategy involves a multi-step synthesis starting from a more readily available precursor, such as catechol. This approach typically involves the ethylation of the precursor followed by a formylation step.

Step 1: Ethylation of Catechol

Catechol can be diethylated using the Williamson ether synthesis, similar to the process described for 3,4-dihydroxybenzaldehyde, to yield 1,2-diethoxybenzene.

Step 2: Formylation of 1,2-Diethoxybenzene

The resulting 1,2-diethoxybenzene can then be formylated to introduce the aldehyde group at the para position to one of the ethoxy groups. Several classical formylation methods can be employed for this transformation:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate electron-rich aromatic rings. 1,2-diethoxybenzene is sufficiently activated for this reaction.

Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) and a co-catalyst such as cuprous chloride. However, this reaction is generally not applicable to phenol (B47542) ethers.

Rieche Formylation: This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4).

The choice of formylation method depends on factors such as substrate reactivity, desired regioselectivity, and reagent availability.

Advanced and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Techniques in this compound Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods.

The Williamson ether synthesis, a key step in producing this compound, can be efficiently carried out under microwave irradiation. For instance, the ethylation of 3,4-dihydroxybenzaldehyde can be accelerated, leading to shorter reaction times and potentially higher yields. Microwave assistance has been successfully applied to the synthesis of various aromatic ethers.

| Reaction | Conventional Heating Time | Microwave-Assisted Time | Key Advantage |

| Williamson Ether Synthesis | Several hours | Minutes | Drastic reduction in reaction time. |

| Derivatization Reactions | Hours to days | Minutes to hours | Faster synthesis of derivatives for further applications. |

Solvent-Free Synthesis Conditions for this compound

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and difficult-to-remove organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst.

Microwave irradiation can be effectively combined with solvent-free conditions to further enhance reaction rates and efficiency. The synthesis of this compound via the Williamson ether synthesis can be performed under solvent-free or near solvent-free (e.g., using a minimal amount of a high-boiling solvent as a heat transfer medium) conditions, often with the reactants adsorbed onto a solid support like alumina or silica gel, or in the presence of a phase-transfer catalyst.

Phase-transfer catalysis (PTC) is particularly well-suited for solvent-free conditions. In the context of the ethylation of 3,4-dihydroxybenzaldehyde, a phase-transfer catalyst can facilitate the transfer of the phenoxide ions into a non-polar phase where they can react with the ethyl halide. This approach can lead to a cleaner reaction profile and easier product isolation.

Mechanism-Oriented Studies of this compound Formation and Transformation

Understanding the detailed reaction mechanisms for the formation and subsequent reactions of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. Computational studies and investigations into reactive intermediates like radical species provide deep insights into these processes.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms. While specific DFT studies on this compound are not abundant in the public domain, valuable insights can be drawn from computational investigations of its close analog, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). A DFT study on the formation of veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene, catalyzed by lignin peroxidase, revealed a multi-step reaction pathway involving several non-enzymatic steps. nih.govnih.gov

Furthermore, DFT studies on para-substituted benzaldehydes have been used to quantify the electronic effects of substituents on properties like the rotational barrier of the formyl group. These studies show a good correlation between the rotational barrier and parameters such as bond lengths, electron density, and stabilization energy, which are influenced by the electron-donating nature of the substituents. researchgate.net The two ethoxy groups in this compound are electron-donating, and their influence on the electronic properties of the benzaldehyde (B42025) core can be similarly analyzed using computational methods to predict its reactivity.

Radical species play a significant role in many organic reactions, and their formation and transformation are key aspects of the chemistry of many aromatic compounds. In the context of alkoxy-substituted benzaldehydes, radical intermediates can be involved in both their synthesis and degradation.

The DFT study on the formation of 3,4-dimethoxybenzaldehyde from a lignin model compound highlights the involvement of radical cations as key intermediates. nih.gov The reaction mechanism involves a one-electron oxidation to form a radical, followed by a series of non-enzymatic steps that include the addition of water and the splitting of a proton to form another radical. nih.gov The presence of radical species can lead to various side reactions, such as the addition of superoxide or peroxyl-radicals. usm.my

The stability and reactivity of radical intermediates are influenced by the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy groups in this compound, can stabilize adjacent radical centers through resonance. This stabilization can influence the regioselectivity and stereoselectivity of radical-mediated reactions. For example, in the α-oxyamination of aldehydes, radical species can be generated from enamines and trapped stereoselectively. nih.gov The study of radical scavengers in reactions involving benzaldehyde derivatives further underscores the importance of radical pathways in their chemistry. usm.myresearchgate.net

The formation and transformation of this compound inherently involve a series of bond-breaking and bond-forming events, as well as the rearrangement of atoms. Mechanistic studies, often supported by computational chemistry, provide a detailed picture of these intricate processes.

The cleavage of carbon-carbon bonds is a critical step in the formation of benzaldehydes from larger precursor molecules. For instance, the enzymatic degradation of lignin model compounds to form 3,4-dimethoxybenzaldehyde involves the cleavage of a C-C bond in the propenyl side chain. nih.gov DFT calculations have been employed to study the homolytic cleavage of aldehyde C-C bonds in the presence of metal-dioxygen complexes, revealing that the C-C bond cleavage is often the rate-determining step. nih.gov

Atom reordering is evident in rearrangement reactions. While less common for the aromatic core itself, rearrangements can occur in the side chains of precursors or in subsequent reactions of the aldehyde. For example, carbocation rearrangements, such as hydride or alkyl shifts, are well-documented processes that can lead to changes in the carbon skeleton. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com These rearrangements are driven by the formation of a more stable carbocation intermediate. In the context of this compound chemistry, such processes could be relevant in the synthesis from substituted aromatic precursors or in acid-catalyzed reactions of the final product.

Chemical Transformations and Reactivity of 3,4 Diethoxybenzaldehyde

Aldehyde Group Reactivity in 3,4-Diethoxybenzaldehyde

The formyl group (–CHO) is the most reactive site in the this compound molecule, undergoing a variety of chemical transformations typical of aromatic aldehydes.

The aldehyde group of this compound readily participates in condensation reactions, which are crucial for forming carbon-carbon bonds. These reactions involve the nucleophilic addition to the carbonyl group, often followed by a dehydration step.

Two prominent examples of such reactions are the Knoevenagel and Claisen-Schmidt condensations.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgorganicreactions.orgthermofisher.com For this compound, this reaction leads to the formation of α,β-unsaturated compounds. The weak base, such as an amine, facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgyoutube.com Subsequent dehydration yields the final product. wikipedia.org

Claisen-Schmidt Condensation : This is a type of crossed-aldol condensation between an aromatic aldehyde, like this compound (which lacks α-hydrogens), and an enolizable ketone or aldehyde. wikipedia.orgnih.gov The reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) and results in the formation of β-hydroxycarbonyl compounds, which often dehydrate to yield α,β-unsaturated ketones, also known as chalcones. nih.govmagritek.com

Table 1: Overview of Condensation Reactions

| Reaction Name | Reactant Type | Catalyst | Intermediate Product | Final Product |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | Aldol-type adduct | α,β-unsaturated compound |

| Claisen-Schmidt Condensation | Enolizable Ketone/Aldehyde | Strong Base (e.g., NaOH) | β-hydroxycarbonyl compound | α,β-unsaturated carbonyl compound (Chalcone) |

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding (3,4-diethoxyphenyl)methanol. This transformation is a fundamental process in organic synthesis. A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). ijcea.orgchemicalbook.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chemicalbook.comugm.ac.id The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon and reducing the aldehyde to the corresponding alcohol. chemicalbook.com This method is known for its high yield and mild reaction conditions. ijcea.orgugm.ac.id For instance, the reduction of the closely related 3,4-dimethoxybenzaldehyde (B141060) using NaBH₄ in methanol proceeds with a near-quantitative yield. ijcea.orgchemicalbook.comresearchgate.net

Table 2: Reduction of Substituted Benzaldehydes

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 3,4-dimethoxybenzaldehyde | NaBH₄ | Methanol | 3,4-dimethoxybenzyl alcohol | 98 |

| 4-ethoxy-3-methoxy benzaldehyde (B42025) | NaBH₄ | Ethanol | 4-ethoxy-3-methoxybenzyl alcohol | 94 |

Data derived from analogous compound reductions. ijcea.orgugm.ac.id

The aldehyde group is susceptible to oxidation, readily converting this compound into its corresponding carboxylic acid, 3,4-diethoxybenzoic acid. This is a common transformation for aldehydes. ncert.nic.in A variety of oxidizing agents can be employed for this purpose, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇), as well as milder reagents. ncert.nic.inresearchgate.net The oxidation of substituted benzaldehydes to their respective benzoic acids is a well-established reaction in organic chemistry. acs.orgresearchgate.netresearchgate.net The reaction typically proceeds with high efficiency, providing the carboxylic acid in good yield. researchgate.netresearchgate.netnih.gov

Like other aldehydes, this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime, specifically this compound oxime. byjus.comchemtube3d.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. byjus.comyoutube.com The reaction is often carried out in a weakly acidic medium or by using hydroxylamine hydrochloride in the presence of a base. byjus.comasianpubs.org Oximes are crystalline solids and are useful as intermediates in various synthetic pathways, such as the Beckmann rearrangement to form amides. asianpubs.orgwikipedia.org

Table 3: General Conditions for Oxime Formation from Aldehydes

| Aldehyde | Reagent | Conditions | Product |

|---|---|---|---|

| Benzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Grinding, Room Temperature | Benzaldoxime |

| Various Aldehydes | Hydroxylamine hydrochloride, Oxalic acid | Reflux in Acetonitrile | Corresponding Aldoximes |

Data from general procedures for aldehyde oximation. asianpubs.orgorientjchem.org

Reactions involving the Ethoxy Groups on the Aromatic Ring

The ethoxy (–OCH₂CH₃) groups are generally stable ether linkages. However, under specific and often harsh conditions, they can undergo cleavage.

The cleavage of the C-O bond in aryl alkyl ethers like this compound is a challenging reaction due to the stability of the ether linkage. wikipedia.org This transformation typically requires strong acidic reagents, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. wikipedia.orglibretexts.org The mechanism involves the protonation of the ether oxygen by the strong acid, making it a better leaving group. libretexts.org A nucleophile, the halide ion (Br⁻ or I⁻), then attacks the less sterically hindered carbon of the ether bond via an Sₙ2 mechanism. libretexts.org In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org Therefore, cleavage of the ethoxy groups in this compound would result in the corresponding dihydroxybenzaldehyde and ethyl halide. Enzymatic cleavage of similar ether linkages has also been observed, for instance, using peroxygenase enzymes, which can oxidize ethers to unstable hemiacetals that subsequently hydrolyze. nih.gov

Influence of Ethoxy Groups on Aromatic Substitution Patterns

The reactivity and orientation of electrophilic aromatic substitution (EAS) on a benzene (B151609) ring are significantly influenced by the nature of the substituents it carries. In the case of this compound, the aromatic ring is substituted with two ethoxy (-OCH₂CH₃) groups and one formyl (-CHO) group. The interplay of the electronic effects of these groups dictates the positions at which incoming electrophiles will attack.

The ethoxy group is classified as a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. acs.orgresearchgate.netrsc.orgorganic-chemistry.org This is due to the powerful electron-donating resonance effect (+M effect) of the oxygen atom, which has lone pairs of electrons that can be delocalized into the benzene ring. acs.orgorganic-chemistry.org This delocalization increases the electron density at the ortho and para positions relative to the ethoxy group, making these positions more nucleophilic and thus more susceptible to attack by electrophiles. acs.orgnih.gov Although oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is significantly stronger and dominates the directing influence. nih.gov

In this compound, the two ethoxy groups at positions 3 and 4 work in concert to activate the aromatic ring. Their combined electron-donating effects make the ring significantly more reactive towards electrophiles than benzene itself. The directing effects of these two groups reinforce each other, strongly favoring substitution at specific positions.

The potential sites for electrophilic attack on the this compound ring are positions 2, 5, and 6.

The ethoxy group at position 3 directs ortho to positions 2 and 4, and para to position 6.

The ethoxy group at position 4 directs ortho to positions 3 and 5, and para to position 1 (which is already substituted).

Considering these directing effects, the positions most activated by the resonance of the ethoxy groups are 2, 5, and 6. The formyl group, on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position (relative to the formyl group) the least deactivated site for electrophilic attack. In this molecule, the positions meta to the formyl group are 3 and 5.

Derivatization of this compound for Diverse Applications

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry and pharmacology. Its aldehyde functional group and activated aromatic ring are key to its reactivity, allowing for numerous chemical transformations.

Synthesis of Chalcone (B49325) Derivatives from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. They are commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net

In this reaction, this compound is treated with a substituted or unsubstituted acetophenone in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. wikipedia.orgresearchgate.net The base abstracts an α-proton from the acetophenone to generate a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone derivative. wikipedia.org

The general scheme for this synthesis is as follows:

Reaction Scheme for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(3,4-diethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired chalcone. researchgate.net For instance, the reaction mixture is often stirred at room temperature for several hours. wikipedia.orgresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). wikipedia.org

Preparation of Heterocyclic Compounds (e.g., Thiazolidinones, Dihydropyrimidinones)

Thiazolidinones:

4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. A common route to synthesize 2,3-disubstituted-4-thiazolidinones involves a two-step process starting from an aromatic aldehyde. viirj.orgthieme-connect.de

First, this compound is condensed with a primary amine (R-NH₂) to form a Schiff base (imine). This reaction is typically carried out in a suitable solvent like ethanol or methanol. The Schiff base is then subjected to cyclocondensation with a thiol-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). viirj.orgthieme-connect.dedergipark.org.tr This cyclization step is often performed in a solvent such as dry benzene or N,N-dimethylformamide (DMF), sometimes with the addition of a catalyst like anhydrous zinc chloride (ZnCl₂), and often requires refluxing for several hours. dergipark.org.tr

The general reaction pathway is outlined below:

Step 1: Schiff Base Formation this compound + R-NH₂ → 3,4-Diethoxybenzylideneamine derivative + H₂O

Step 2: Cyclocondensation 3,4-Diethoxybenzylideneamine derivative + HSCH₂COOH → 2-(3,4-Diethoxyphenyl)-3-substituted-thiazolidin-4-one + H₂O

Dihydropyrimidinones (DHPMs):

3,4-Dihydropyrimidin-2(1H)-ones and their thione analogs are another important class of heterocyclic compounds, famously synthesized through the Biginelli reaction. libretexts.orgtcichemicals.com This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. tcichemicals.comnih.govgoogle.com

When this compound is used as the aldehyde component, it is mixed with ethyl acetoacetate (B1235776) and urea (or thiourea) in the presence of an acid catalyst. nih.govgoogle.comh-its.org While the classical Biginelli reaction uses strong acids like hydrochloric acid, modern protocols often employ Lewis acids or solid-supported acid catalysts to improve yields and facilitate greener reaction conditions. nih.govgoogle.comchemguide.co.uk The reaction is typically carried out under heating, and in some cases, under solvent-free conditions. nih.govchemguide.co.uk The mechanism involves the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone product. tcichemicals.com

Reaction Scheme for Dihydropyrimidinone Synthesis (Biginelli Reaction)

| Component 1 | Component 2 | Component 3 | Catalyst | Product Class |

| This compound | Ethyl acetoacetate | Urea | Acid (e.g., H⁺, Lewis Acid) | 3,4-Dihydropyrimidin-2(1H)-ones |

Formation of Cyanide-substituted Oximes from this compound

The formation of a cyanide-substituted oxime from this compound can be envisioned as a two-step process. The first step is the synthesis of the corresponding aldoxime, followed by a cyanation reaction.

Step 1: Synthesis of this compound Oxime

Oximes are generally prepared by the condensation reaction of an aldehyde or a ketone with hydroxylamine. researchgate.net this compound can be reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrochloride and liberate the free hydroxylamine. The reaction is typically carried out in an aqueous alcohol solution and may require heating under reflux. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Reaction for Oxime Formation this compound + NH₂OH·HCl + Base → this compound Oxime + H₂O + Salt

Step 2: Cyanation of the Oxime

The term "cyanide-substituted oxime" can refer to an O-cyano oxime, with the structure R-CH=N-O-CN. The synthesis of such compounds can be achieved through the reaction of the pre-formed oxime with an electrophilic cyanating agent. researchgate.netrsc.orgorganic-chemistry.org A common reagent used for this purpose is cyanogen (B1215507) bromide (BrCN). The oxime, acting as a nucleophile (often in the form of its conjugate base, the oximete), attacks the electrophilic carbon of cyanogen bromide, leading to the displacement of the bromide ion and the formation of the O-cyano bond. The reaction is typically carried out in the presence of a base to deprotonate the oxime's hydroxyl group, enhancing its nucleophilicity.

Proposed Reaction for O-Cyanation this compound Oxime + BrCN + Base → this compound O-cyanooxime + HBr·Base

This two-step sequence provides a plausible route to the formation of cyanide-substituted oximes from this compound.

Transformation to Carboxylic Acids and Esters (e.g., 3,4-diethoxybenzoic acid, ethyl ester)

Oxidation to 3,4-Diethoxybenzoic Acid:

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid group to form 3,4-diethoxybenzoic acid. Several oxidizing agents can be employed for this transformation.

A common and powerful oxidizing agent for this purpose is potassium permanganate (KMnO₄). organic-chemistry.org The reaction is typically carried out in an alkaline aqueous solution. Upon heating, the permanganate oxidizes the aldehyde to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Alternatively, milder and greener oxidizing agents can be used. Hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst is an environmentally benign option for the oxidation of aldehydes to carboxylic acids. acs.orgresearchgate.netlibretexts.org Another mild reagent is silver(I) oxide (Ag₂O), often used in the Tollens' test, which selectively oxidizes aldehydes. chemguide.co.uk The reaction with silver oxide is typically performed in an aqueous medium, often with sodium hydroxide, and proceeds under mild conditions.

Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat, followed by acidification |

| Hydrogen Peroxide (H₂O₂) | Catalytic, aqueous or organic solvent |

| Silver(I) Oxide (Ag₂O) | Aqueous, often basic |

Esterification to Ethyl 3,4-Diethoxybenzoate:

Once 3,4-diethoxybenzoic acid is obtained, it can be converted to its ethyl ester, ethyl 3,4-diethoxybenzoate, through esterification. The most common method for this transformation is the Fischer esterification. google.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester. google.com Water is formed as a byproduct, and its removal can also shift the equilibrium to favor the product.

Reaction for Fischer Esterification 3,4-Diethoxybenzoic Acid + CH₃CH₂OH ⇌ (H⁺ catalyst, heat) Ethyl 3,4-Diethoxybenzoate + H₂O

Other methods for esterification include reacting the carboxylic acid with an alkyl halide in the presence of a base, or converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, followed by reaction with the alcohol. For instance, reacting 3,4-diethoxybenzoic acid with thionyl chloride (SOCl₂) would form 3,4-diethoxybenzoyl chloride, which would then react readily with ethanol to give the ethyl ester.

Spectroscopic Characterization and Structural Elucidation of 3,4 Diethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. By analyzing the NMR spectra, one can deduce the connectivity of atoms and the three-dimensional structure of a molecule.

The ¹H NMR spectrum of 3,4-Diethoxybenzaldehyde provides a distinct fingerprint of its proton environments. The spectrum can be predicted based on the chemical structure, with specific signals corresponding to the aldehydic, aromatic, and ethoxy protons.

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.8 ppm. The three protons on the aromatic ring are in different chemical environments and are expected to show a complex splitting pattern. The proton at the C5 position, being ortho to one ethoxy group, would appear as a doublet. The proton at C2, ortho to the aldehyde group, would be a doublet, and the proton at C6, positioned between the aldehyde and an ethoxy group, would appear as a doublet of doublets.

The two ethoxy groups give rise to two sets of signals: a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | ~9.8 | Singlet (s) |

| Aromatic-H (H-2, H-5, H-6) | ~6.9 - 7.4 | Multiplet (m) |

| Methylene (-OCH₂) | ~4.1 | Quartet (q) |

For comparison, the experimentally determined ¹H NMR data for structurally similar derivatives, such as 3,4-dihydroxybenzaldehyde (B13553) and 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), provide valuable reference points. For instance, in 3,4-dihydroxybenzaldehyde, the aromatic protons resonate at δ 7.19 (d), 6.81 (dd), and 7.22 (d), with the aldehydic proton at δ 9.65 (s). researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing far downfield around 191 ppm. The aromatic carbons show signals in the range of δ 110-155 ppm. The carbons directly attached to the oxygen atoms (C3 and C4) are more deshielded than the other aromatic carbons. The carbons of the two ethoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191.0 |

| Aromatic (C-4) | ~154.5 |

| Aromatic (C-3) | ~149.2 |

| Aromatic (C-1) | ~129.8 |

| Aromatic (C-6) | ~126.5 |

| Aromatic (C-2) | ~111.5 |

| Aromatic (C-5) | ~111.0 |

| Methylene (-OCH₂) | ~64.5 |

Analysis of derivatives like 3,4-dihydroxybenzaldehyde shows the carbonyl carbon at δ 191.1, and the aromatic carbons at δ 152.1, 145.8, 130.4, 125.1, 115.5, and 114.9. researchgate.net The substituent chemical shift (SCS) increments can be used to predict the chemical shifts in substituted benzaldehydes with reasonable accuracy. researchgate.net

While 1D NMR spectra are often sufficient for simple structures, 2D NMR techniques provide unambiguous confirmation of the molecular structure by showing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-5 with H-6, and H-2 with H-6) and, crucially, between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy groups, confirming their connectivity. The use of COSY has been demonstrated in the structural analysis of related reduced benzaldehyde (B42025) derivatives, confirming coupling between aromatic protons. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign each aromatic proton to its corresponding carbon and similarly link the methylene and methyl proton signals to their respective carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., a DB-5ms column). uni.lu The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The purity of this compound can be determined from the resulting total ion chromatogram (TIC). A pure sample will show a single major peak at a specific retention time. The identity of the compound is confirmed by comparing the mass spectrum obtained from this peak with a reference spectrum from a database, such as the one provided by the National Institute of Standards and Technology (NIST).

The mass spectrum of a compound provides a unique fragmentation pattern that serves as a molecular fingerprint. When this compound is subjected to electron ionization (EI) at 70 eV, the resulting molecular ion (M⁺·) is energetically unstable and breaks down into smaller, characteristic fragment ions.

The mass spectrum of this compound shows a molecular ion peak at an m/z of 194, which corresponds to its molecular weight (C₁₁H₁₄O₃). The base peak, which is the most intense peak in the spectrum, appears at m/z 165. This prominent fragment is formed by the loss of an ethyl radical (·CH₂CH₃, 29 Da) via alpha-cleavage of one of the ethoxy groups, followed by rearrangement. Another significant fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (·CHO, 29 Da), which would lead to a fragment ion at m/z 165. The analysis of the fragmentation of the closely related 3,4-dihydroxybenzaldehyde provides a useful comparison for understanding the breakdown of the aromatic core.

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 194 | [C₁₁H₁₄O₃]⁺· (Molecular Ion, M⁺·) |

| 193 | [M - H]⁺ |

| 165 | [M - C₂H₅]⁺ or [M - CHO]⁺ (Base Peak) |

| 137 | [M - C₂H₅ - CO]⁺ |

| 121 | [C₇H₅O₂]⁺ |

The systematic analysis of these fragments allows for a confident elucidation of the compound's structure, corroborating the data obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the precise mass and elemental composition of this compound. The compound, with the molecular formula C11H14O3, has a molecular weight of approximately 194.23 g/mol . chemeo.com HRMS analysis can confirm the exact monoisotopic mass of 194.0943 Da.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. These theoretical values are critical for identifying the compound in complex mixtures using ion mobility-mass spectrometry techniques.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.10158 | 139.9 |

| [M+Na]⁺ | 217.08352 | 148.6 |

| [M-H]⁻ | 193.08702 | 143.9 |

| [M+NH₄]⁺ | 212.12812 | 159.9 |

| [M+K]⁺ | 233.05746 | 147.2 |

| [M]⁺ | 194.09375 | 145.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups and probe the bonding framework of this compound.

Analysis of Functional Group Vibrations

The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The molecule's structure includes an aldehyde group, a substituted benzene (B151609) ring, and two ethoxy groups, each contributing distinct signals.

Key vibrations include the strong carbonyl (C=O) stretch of the aldehyde, C-H stretching from the aromatic ring, aldehyde, and aliphatic ethoxy groups, C=C stretching within the aromatic ring, and C-O stretching from the ether linkages.

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-3000 | C-H Stretch | Aliphatic (Ethoxy groups) |

| 2700-2850 | C-H Stretch | Aldehyde (CHO) |

| ~1700 | C=O Stretch | Aldehyde (Carbonyl) |

| 1440-1625 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl Ether |

| 1000-1150 | C-O Stretch | Alkyl Ether |

FTIR and ATR-IR Spectral Interpretation

The Fourier-Transform Infrared (FTIR) spectrum provides a detailed fingerprint of the molecule. In the gas-phase IR spectrum of this compound, the most prominent feature is the sharp, intense absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. nist.gov The conjugation with the benzene ring slightly lowers this frequency compared to aliphatic aldehydes.

The region between 2850 and 3000 cm⁻¹ shows multiple peaks corresponding to the symmetric and asymmetric C-H stretching of the methyl and methylene groups in the ethoxy substituents. A weaker, yet distinct, pair of bands typical for the aldehyde C-H stretch can be observed between 2700 and 2850 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹. The region from 1000 to 1300 cm⁻¹ is complex, featuring strong absorptions associated with the C-O stretching vibrations of the aryl-alkyl ether linkages. The bands corresponding to the C=C stretching of the aromatic ring are visible in the 1450-1600 cm⁻¹ range.

Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that allows for the analysis of solid or liquid samples directly. While a specific ATR-IR spectrum for this compound is not detailed, the peak positions would be largely consistent with the transmission FTIR spectrum, although relative intensities may vary.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely available, theoretical predictions can be made. chemicalbook.com Raman spectra are particularly sensitive to non-polar, symmetric vibrations. Therefore, strong signals would be expected for the symmetric breathing mode of the benzene ring and the C=C stretching vibrations. The C=O stretch would also be present, though typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes of the ethoxy groups would also be Raman active. For the closely related isomer 2,4-Diethoxybenzaldehyde, Raman spectral data is noted as being available in spectral databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is governed by its primary chromophore: the benzaldehyde system. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. shu.ac.uk The absorption of UV radiation excites electrons from lower energy ground states to higher energy excited states.

The principal electronic transitions in this molecule are π → π* and n → π*. shu.ac.uk

π → π Transitions: These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. In benzaldehyde, these transitions are responsible for strong absorption bands, typically below 300 nm. acs.orgscilit.com

n → π Transitions: This is a lower-energy transition involving the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π antibonding orbital. This transition results in a weaker absorption band at a longer wavelength, often above 300 nm. shu.ac.ukacs.org

Computational Chemistry and Theoretical Investigations of 3,4 Diethoxybenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3,4-Diethoxybenzaldehyde to predict a variety of properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For multi-substituted benzaldehyde (B42025) derivatives, DFT methods such as the B3LYP functional with a 6-311g(d,p) basis set are commonly used for this purpose nih.gov.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. In this compound, the key degrees of freedom are the rotation of the two ethoxy groups (-OCH₂CH₃) and the aldehyde group (-CHO) relative to the benzene (B151609) ring. The analysis aims to identify the global minimum energy conformer as well as other low-energy local minima, as the flexibility of these side chains can influence the molecule's chemical and biological activity cardiff.ac.uk. While energy minimization can identify a stable conformation, it may not be the most stable one; conformational analysis is required to explore the potential energy surface more broadly cardiff.ac.uk.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description |

| C-C-C=O | Defines the orientation of the aldehyde group relative to the aromatic ring. |

| C-C-O-C | Defines the orientation of the ethoxy group at position 3. |

| C-C-O-C | Defines the orientation of the ethoxy group at position 4. |

| C-O-C-C | Defines the orientation of the terminal methyl group in each ethoxy side chain. |

This table represents the key rotational parameters that would be varied in a systematic conformational search to determine the lowest energy structures of the molecule.

Electronic Properties: HOMO-LUMO Analysis, Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a central role.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an important index of chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO jmaterenvironsci.com.

DFT calculations are routinely used to determine the energies of these orbitals. For derivatives synthesized from this compound, HOMO-LUMO analysis has been performed to assess their stability and electronic transition properties jmaterenvironsci.com. The analysis reveals how electron density is distributed in these frontier orbitals, providing insights into potential charge transfer within the molecule.

Table 2: Conceptual Data from a Typical DFT-based HOMO-LUMO Analysis

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: The values presented are typical for aromatic aldehydes and serve as an illustrative example. Specific calculated values for this compound were not available in the reviewed literature.

Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value:

Red regions: Indicate negative potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions: Indicate positive potential, electron-deficient areas, and are prone to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For this compound, the MEP map is expected to show regions of high negative potential (red) around the electronegative oxygen atoms of the carbonyl and the two ethoxy groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential (blue) is anticipated around the hydrogen atoms, particularly the aldehydic hydrogen and those on the aromatic ring, making them potential sites for nucleophilic interaction researchgate.net. This type of analysis is crucial for understanding intermolecular interactions.

Vibrational Frequency Calculations (e.g., IR and Raman predictions)

Theoretical vibrational frequency calculations using DFT are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

This combined experimental and theoretical approach is highly effective for assigning specific vibrational modes to observed spectral bands. For instance, in studies of the closely related 4-ethoxybenzaldehyde, periodic DFT calculations have been successfully used to interpret and assign features in its vibrational spectra, including the dynamics of methyl torsion in the crystal form nih.gov. The excellent agreement between calculated and experimental spectra allows for a confident assignment of complex vibrational modes nih.gov.

Table 3: Illustrative Vibrational Mode Assignments for a Benzaldehyde Derivative

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated (Scaled) Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3080 - 3010 |

| Aliphatic C-H Stretch | 3000 - 2850 | 2980 - 2860 |

| Aldehyde C-H Stretch | 2850 - 2750 | 2830 - 2740 |

| Carbonyl C=O Stretch | ~1700 | ~1695 |

| Aromatic C=C Stretch | 1600 - 1450 | 1590 - 1460 |

| C-O-C Asymmetric Stretch | ~1250 | ~1245 |

| C-O-C Symmetric Stretch | ~1040 | ~1035 |

This table provides typical frequency ranges for key functional groups in molecules like this compound to illustrate how theoretical calculations aid in spectral assignment.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational dynamics and thermodynamic properties of a system, making it particularly useful for studying how a flexible ligand like this compound interacts with a biological target.

Ligand Binding Simulations (e.g., with Olfactory Receptors)

The sense of smell is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are a class of G protein-coupled receptors. Understanding these interactions at a molecular level is a significant challenge that MD simulations are well-suited to address.

A typical ligand binding simulation involves several steps:

Receptor Modeling: Since experimental structures for most ORs are unavailable, a 3D model of the target receptor is often built using homology modeling.

Molecular Docking: The ligand, this compound, is first placed into the predicted binding site of the OR using a molecular docking program. This provides a plausible starting pose for the interaction.

System Setup: The receptor-ligand complex is embedded in a simulated lipid bilayer and solvated with water molecules and ions to mimic the physiological environment.

MD Simulation: The simulation is run for a duration of nanoseconds to microseconds, during which the trajectory of every atom is calculated by solving Newton's equations of motion.

By analyzing the resulting trajectory, researchers can investigate the stability of the ligand in the binding pocket, identify key amino acid residues that form interactions (e.g., hydrogen bonds, van der Waals contacts) with the ligand, and calculate the binding free energy to predict the affinity of the odorant for the receptor. While specific MD studies involving this compound and olfactory receptors were not found in the reviewed literature, this methodology is the standard computational approach for exploring such interactions.

Conformational Changes and Flexibility

The flexibility of the this compound molecule arises from the rotation around several key single bonds: the C-O bonds of the ethoxy groups and the C-C bond connecting the aldehyde group to the aromatic ring. The rotation of the ethoxy groups is influenced by the steric hindrance between the ethyl groups and the adjacent substituents, as well as by electronic effects.

Computational studies on similar molecules, like 1,3-dimethoxybenzene, have shown that planar rotamers, where the methoxy (B1213986) groups lie in the plane of the benzene ring, are often the most stable conformations. However, the presence of the aldehyde group and the larger size of the ethoxy groups in this compound introduce additional complexity. It is plausible that the most stable conformer of this compound also adopts a near-planar arrangement to maximize resonance stabilization between the oxygen lone pairs of the ethoxy groups and the π-system of the benzene ring.

A detailed computational analysis, likely employing methods such as Density Functional Theory (DFT), would be necessary to fully elucidate the potential energy surface of this compound and to accurately determine the geometries and relative energies of its stable conformers and the transition states connecting them. Such a study would provide quantitative data on the rotational barriers of the ethoxy and aldehyde groups, offering a deeper understanding of the molecule's flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds and to understand the molecular features that are important for a specific biological effect.

Prediction of Biological Activity based on Molecular Descriptors

While specific QSAR models developed exclusively for this compound are not extensively documented, the broader class of benzaldehyde derivatives has been the subject of numerous QSAR studies, particularly concerning their antimicrobial activities. These studies provide a framework for understanding how the physicochemical properties of substituted benzaldehydes, including this compound, can be correlated with their biological effects.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. In QSAR studies of benzaldehyde derivatives, a variety of descriptors are commonly employed to build predictive models. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO and LUMO energies).

For instance, QSAR models for the antibacterial activity of benzaldehydes have been developed. These models often reveal that a combination of steric, electronic, and hydrophobic parameters governs the potency of these compounds. The presence of alkoxy groups, such as the ethoxy groups in this compound, can significantly influence these properties. The ethoxy groups can affect the molecule's lipophilicity (logP), which is crucial for its ability to penetrate bacterial cell membranes. Furthermore, the electronic nature of the ethoxy groups can modulate the reactivity of the aldehyde functional group, which is often implicated in the mechanism of action of these compounds.

Below is an interactive data table of selected calculated molecular descriptors for this compound that could be used in the development of QSAR models.

| Molecular Descriptor | Value | Description |

| Molecular Weight | 194.23 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| XLogP3 | 2.3 | A computed value for the logarithm of the octanol-water partition coefficient, indicating lipophilicity. uni.lu |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bond Count | 5 | The number of bonds that allow free rotation around them. |

| Exact Mass | 194.0943 g/mol | The calculated mass of the molecule with the most abundant isotopes. |

| Topological Polar Surface Area | 35.5 Ų | The surface area of polar atoms, related to drug transport properties. |

| Heavy Atom Count | 14 | The number of non-hydrogen atoms in the molecule. |

| Complexity | 209 | A measure of the complexity of the molecule's structure. |

These descriptors, among others, could be used as independent variables in a multiple linear regression (MLR) or other machine learning algorithms to build a QSAR model for a specific biological activity, such as antimicrobial or antifungal effects. The quality of a QSAR model is typically assessed by statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Correlation of Structure with Olfactory Perception

The relationship between a molecule's structure and its perceived odor is a complex area of study where QSAR and similar computational approaches are increasingly being applied. The scent of a molecule is determined by its interaction with a large family of olfactory receptors in the nasal cavity.

This compound is structurally related to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), both of which are renowned for their characteristic sweet, creamy, and vanilla-like aromas. echemi.comatamanchemicals.comnih.gov Ethyl vanillin, in particular, shares the ethoxy group and is noted to have a stronger vanilla fragrance than vanillin. echemi.comtuoksu.copurescented.com This suggests that the nature of the alkoxy substituents on the benzaldehyde core plays a crucial role in modulating the olfactory perception.

QSAR studies on odor perception, often referred to as Quantitative Structure-Odor Relationship (QSOR) studies, aim to identify the molecular descriptors that are most relevant for a particular scent profile. For compounds with vanilla-like odors, descriptors related to the molecule's size, shape, and the presence and arrangement of hydrogen bond donors and acceptors are likely to be important.

The olfactory perception of this compound is expected to be in the vanilla and sweet family of scents. The presence of the two ethoxy groups, in comparison to the methoxy and hydroxy groups in vanillin, would influence its volatility, solubility in the olfactory mucus, and its binding affinity to the olfactory receptors.

The following table presents a hypothetical set of molecular descriptors that could be relevant in a QSOR model for predicting the olfactory properties of this compound and related compounds.

| Molecular Descriptor | Relevance to Olfactory Perception |

| Molecular Weight | Influences volatility and transport to olfactory receptors. |

| LogP | Affects the partitioning of the molecule into the olfactory mucus. |

| Hydrogen Bond Acceptors | The oxygen atoms in the ethoxy and aldehyde groups can act as hydrogen bond acceptors, which is often a key feature for binding to olfactory receptors. |

| Molecular Shape Indices | The overall shape and size of the molecule determine its fit into the binding pocket of specific olfactory receptors. |

| Dipole Moment | The distribution of charge within the molecule can influence its interaction with polar residues in the receptor binding site. |

| Polar Surface Area | Related to the molecule's ability to interact with the aqueous environment of the nasal cavity. |

Computational models, including machine learning algorithms, can be trained on datasets of molecules with known odors and their calculated molecular descriptors to predict the scent of new compounds. nih.gov For this compound, such a model would likely predict a vanilla-like or sweet odor, potentially with nuances differing from vanillin and ethyl vanillin due to the presence of two ethoxy groups. The development of accurate QSOR models is an active area of research that holds promise for the rational design of new fragrance and flavor compounds.

Applications of 3,4 Diethoxybenzaldehyde in Advanced Organic Synthesis

Building Block in Medicinal Chemistry

The molecular framework of 3,4-diethoxybenzaldehyde is a key component in the design and synthesis of numerous compounds with therapeutic potential. It functions as a starting material for creating more complex structures that can interact with biological targets.

Precursor for Pharmaceutical Intermediates

As a versatile chemical building block, this compound is utilized in the synthesis of various pharmaceutical intermediates. thegoodscentscompany.comtcichemicals.com Its chemical structure is foundational in creating more complex molecules for drug discovery and development. thegoodscentscompany.com For instance, related compounds like 3-ethoxy-4-methoxybenzaldehyde (B45797) are crucial intermediates in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of psoriasis and psoriatic arthritis. google.com The synthesis of such intermediates often involves the reaction of the aldehyde functional group to build upon the core structure. google.com Similarly, other substituted benzaldehydes are key starting materials for drugs that act as allosteric modulators of hemoglobin, highlighting the importance of this class of compounds in creating advanced pharmaceutical agents. google.com

Synthesis of Compounds with Potential Biological Activities (e.g., enzyme inhibition, neuroprotective effects)

Derivatives of substituted benzaldehydes are investigated for their ability to inhibit various enzymes. For example, benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cells. nih.gov Research into analogues like 2,4-dihydroxybenzaldehyde (B120756) has shown that this class of compounds can inhibit enzymes such as fructose (B13574) bisphosphate aldolase (B8822740) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory pathways. biomolther.org While direct research on the neuroprotective effects of this compound derivatives is limited, the broader class of phenolic aldehydes is studied for various pharmacological activities. biomolther.org

Development of Antimalarial Agents

While specific studies focusing on the use of this compound for antimalarial agents are not extensively documented, the general class of benzaldehyde (B42025) derivatives is explored in the synthesis of potential therapeutics. The structural motifs present in substituted benzaldehydes are common in medicinal chemistry and are used to create diverse molecular libraries for screening against various pathogens, including those responsible for malaria.

Synthesis of Antitumor Agents

This compound serves as a precursor for compounds evaluated for their anticancer properties. Although direct studies on this compound are limited, research on structurally similar compounds like 3,4-dihydroxybenzaldehyde (B13553) derivatives has shown significant antitumor activity. nih.gov For instance, a structure-activity analysis of dihydroxybenzene derivatives, including aldehydes, revealed that certain compounds exhibited potent inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells, and showed significant antitumor activity against L1210 murine leukemia. nih.gov Curcumin (B1669340) analogs synthesized from substituted benzaldehydes, including 3,4-dimethoxybenzaldehyde (B141060), have demonstrated cytotoxicity against human prostate cancer cell lines (LNCaP and PC-3). unc.edu Furthermore, the 1,3,4-thiadiazole (B1197879) scaffold, when combined with various aromatic aldehydes, is a building block for new agents with potent antitumor properties. derpharmachemica.commdpi.com

Table 1: Cytotoxicity of Selected Curcumin Analogs Against Prostate Cancer Cells

| Compound | Parent Aldehyde | Cell Line | IC50 (µM) |

| Analog 1 | 3,4-Dimethoxybenzaldehyde | LNCaP | >10 |

| Analog 2 | 3-Hydroxy-4-methoxybenzaldehyde | LNCaP | 2.5 |

| Analog 3 | 3,4-Dimethoxybenzaldehyde | PC-3 | >10 |

| Analog 4 | 3-Hydroxy-4-methoxybenzaldehyde | PC-3 | 8.9 |

Data synthesized from studies on curcumin analogs. unc.edu

Agents with Antimicrobial Activity

Derivatives synthesized from this compound and its analogs are known to possess antimicrobial properties. For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and showed promising antibacterial and antifungal activities. nih.gov These compounds were screened against various pathogens including S. aureus, E. coli, and C. albicans. nih.gov Similarly, esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. researchgate.netsemanticscholar.org The results indicated that the biological activity was influenced by the lipophilicity and the nature of substituents on the aryl ring. researchgate.netsemanticscholar.org Chalcone (B49325) derivatives prepared from substituted benzaldehydes have also been shown to exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. orientjchem.org